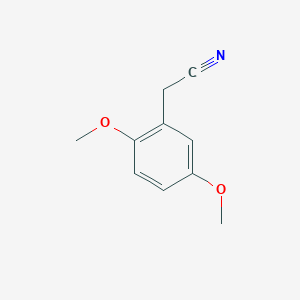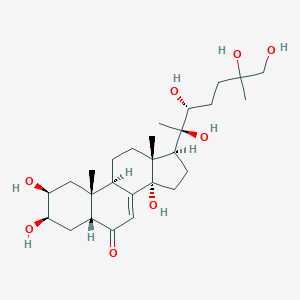
7-Ethyl-2-methyl-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-2-methyl-1-benzothiophene is a heterocyclic organic compound that belongs to the family of benzothiophenes. It is used in various scientific research applications due to its unique chemical properties. In
Wirkmechanismus
The mechanism of action of 7-Ethyl-2-methyl-1-benzothiophene is not well understood. However, it is believed to interact with various cellular targets, including receptors and enzymes. It has been shown to have anti-inflammatory and anti-cancer properties.
Biochemische Und Physiologische Effekte
7-Ethyl-2-methyl-1-benzothiophene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
7-Ethyl-2-methyl-1-benzothiophene has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and has a long shelf life. However, it has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 7-Ethyl-2-methyl-1-benzothiophene. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. Another direction is to study its electronic properties and its potential applications in material science. Additionally, further research is needed to understand its mechanism of action and to identify its cellular targets.
Synthesemethoden
7-Ethyl-2-methyl-1-benzothiophene can be synthesized using various methods, including Friedel-Crafts alkylation and Pd-catalyzed cross-coupling reactions. The Friedel-Crafts alkylation method involves the reaction of ethylbenzene with sulfur in the presence of a Lewis acid catalyst. The Pd-catalyzed cross-coupling method involves the reaction of 2-methylthiophene with ethylmagnesium bromide in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
7-Ethyl-2-methyl-1-benzothiophene is used in various scientific research applications, including drug discovery, organic synthesis, and material science. It is used as a starting material for the synthesis of various biologically active compounds. It is also used as a building block for the synthesis of polymers and materials with unique electronic properties.
Eigenschaften
CAS-Nummer |
16587-44-3 |
|---|---|
Produktname |
7-Ethyl-2-methyl-1-benzothiophene |
Molekularformel |
C11H12S |
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
7-ethyl-2-methyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-3-9-5-4-6-10-7-8(2)12-11(9)10/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
IAXZFMADQLEDOF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C1SC(=C2)C |
Kanonische SMILES |
CCC1=CC=CC2=C1SC(=C2)C |
Synonyme |
7-Ethyl-2-methylbenzo[b]thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)

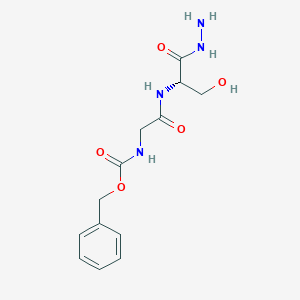



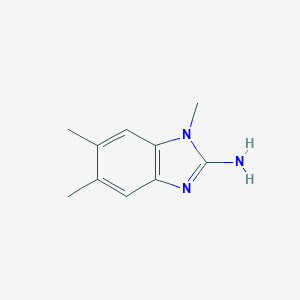
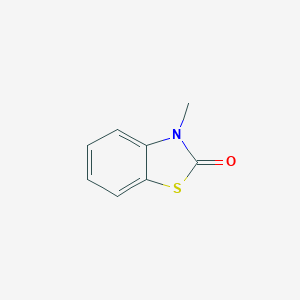

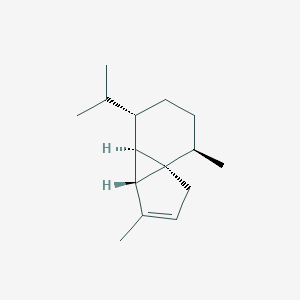
![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)
